4-Chloroprogesterone
Description
4-Chloroprogesterone is a synthetic steroid derivative characterized by the substitution of a chlorine atom at the 4-position of the progesterone backbone. This structural modification alters its conformational flexibility and receptor-binding properties, enabling distinct pharmacological effects compared to endogenous progesterone. The compound has been studied for its antiandrogenic activity, acting directly on the androgen receptor (AR) in a manner analogous to cyproterone acetate, a known antiandrogen . Its mechanism involves competitive inhibition of AR signaling, making it relevant in therapeutic contexts such as hormone-dependent disorders. The chlorine substitution enhances metabolic stability and influences steric interactions with receptor binding sites, which are critical for its biological activity .
Properties
CAS No. |
1164-81-4 |
|---|---|
Molecular Formula |
C21H29ClO2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-4-chloro-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29ClO2/c1-12(23)14-6-7-15-13-4-5-17-19(22)18(24)9-11-21(17,3)16(13)8-10-20(14,15)2/h13-16H,4-11H2,1-3H3/t13-,14+,15-,16-,20+,21+/m0/s1 |
InChI Key |
MSWUPHPHYAFBLX-QCGOMIHKSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
Other CAS No. |
1164-81-4 |
Synonyms |
4-Chloropregn-4-ene-3,20-dione |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
- 4-Chloroprogesterone : Chlorine substitution at the 4-position of progesterone (C21H29ClO2).
- Testosterone (C19H28O2): Lacks chlorine and has a 17β-hydroxyl group.
- Dihydrotestosterone (DHT) (C19H30O2): Saturated A-ring compared to progesterone.
- Cyproterone Acetate (C22H27ClO3): Contains a chlorine at the 1-position and an acetate group at the 17α-position.
- 4-Chlorotestosterone 17β-Acetate (4-CLTA) (C21H29ClO3): Chlorine at the 4-position with a 17β-acetate group .
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| This compound | C21H29ClO2 | 348.91 | 4-Cl, 3-keto, 20-one |
| Testosterone | C19H28O2 | 288.42 | 17β-OH, 3-keto, 4-ene |
| Cyproterone Acetate | C22H27ClO3 | 416.90 | 1-Cl, 17α-acetate, 3-keto |
| 4-CLTA | C21H29ClO3 | 364.91 | 4-Cl, 17β-acetate |
| Cortexolone | C21H30O3 | 330.46 | 11-deoxy, 3-keto |
Androgen Receptor (AR) Affinity
- This compound exhibits antiandrogenic activity by competitively inhibiting DHT binding to AR, similar to cyproterone acetate. Theoretical conformational studies reveal that its chlorine substitution induces a steric clash with AR’s ligand-binding domain, reducing agonist activity .
- Testosterone/DHT : Full AR agonists with high binding affinity due to optimal A-ring saturation (DHT) and hydroxyl group orientation.
- Cortexolone Derivatives : Cortexolone (11-deoxycortisol) lacks AR activity, but its 17α,21-dipropionate derivative shows reduced glucocorticoid activity. In contrast, D9-butyrate (a cortexolone analog) demonstrates systemic and topical anti-inflammatory effects .
Pharmacokinetic Properties
- Metabolic Stability : The 4-chloro substitution in this compound reduces hepatic metabolism by cytochrome P450 enzymes, extending its half-life compared to progesterone .
- Cyproterone Acetate : The 17α-acetate group enhances oral bioavailability but increases glucocorticoid side effects.
- 4-CLTA: The 17β-acetate group improves tissue retention but may reduce systemic distribution compared to non-esterified analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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